molecular formula C19H18N4O3 B14504772 1,1'-Carbonylbis(3-phenylimidazolidin-2-one) CAS No. 62898-93-5

1,1'-Carbonylbis(3-phenylimidazolidin-2-one)

Cat. No.: B14504772
CAS No.: 62898-93-5
M. Wt: 350.4 g/mol
InChI Key: LZAFYEHEQQNWFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves the following steps:

Industrial Production Methods

While specific industrial production methods for 1,1’-carbonylbis(3-phenylimidazolidin-2-one) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Carbonylbis(3-phenylimidazolidin-2-one) can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidin-2-one derivatives.

Scientific Research Applications

1,1’-Carbonylbis(3-phenylimidazolidin-2-one) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Carbonylbis(3-phenylimidazolidin-2-one) is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it valuable in research and industrial applications.

Properties

CAS No.

62898-93-5

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-(2-oxo-3-phenylimidazolidine-1-carbonyl)-3-phenylimidazolidin-2-one

InChI

InChI=1S/C19H18N4O3/c24-17-20(15-7-3-1-4-8-15)11-13-22(17)19(26)23-14-12-21(18(23)25)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

LZAFYEHEQQNWFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC=C2)C(=O)N3CCN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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